molecular formula C20H18BrNO2 B2976808 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one CAS No. 338392-02-2

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one

Cat. No.: B2976808
CAS No.: 338392-02-2
M. Wt: 384.273
InChI Key: SYLOXJZMKIBDGA-IZZDOVSWSA-N
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Description

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one is a synthetic organic compound with the molecular formula C20H18BrNO2 and a molecular weight of 384.27 g/mol This compound is characterized by its azetidinone core, which is a four-membered lactam ring, and a bromophenyl group attached to a propenoyl moiety

Preparation Methods

The synthesis of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone under basic conditions . The reaction is usually carried out in the presence of a base such as potassium hydroxide (KOH) in ethanol, followed by cyclization to form the azetidinone ring. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

1-{4-[(2E)-3-(3-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one can be compared with other similar compounds, such as:

    1-{4-[(2E)-3-(4-bromophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one: This compound has a similar structure but with a different position of the bromine atom on the phenyl ring, which may result in different biological activities.

    1-{4-[(2E)-3-(3-chlorophenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one: The substitution of bromine with chlorine can lead to variations in reactivity and biological properties.

    1-{4-[(2E)-3-(3-methylphenyl)prop-2-enoyl]phenyl}-3,3-dimethylazetidin-2-one:

Properties

IUPAC Name

1-[4-[(E)-3-(3-bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrNO2/c1-20(2)13-22(19(20)24)17-9-7-15(8-10-17)18(23)11-6-14-4-3-5-16(21)12-14/h3-12H,13H2,1-2H3/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLOXJZMKIBDGA-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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